6-Amino-3-methyl-1,4-dihydropyrimidin-2-one
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Overview
Description
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The structure of this compound includes a pyrimidine ring with an amino group at the 6th position, a methyl group at the 3rd position, and a keto group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically carried out under acidic conditions. For instance, the use of hydrochloric acid as a catalyst in ethanol solvent is a common method . Additionally, green chemistry approaches have been developed, such as using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves the same Biginelli reaction but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Amino-3-methyl-1,4-dihydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular activity and exerting antihypertensive effects . The compound’s antitumor activity is attributed to its ability to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
2-Aminopyrimidin-4-one: This compound shares a similar pyrimidine structure but lacks the methyl group at the 3rd position.
6-Methyl-2-oxo-1,2-dihydropyrimidin-4-amine: This compound has a similar structure but with different substituents at the 2nd and 4th positions.
Uniqueness: 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, a methyl group, and a keto group in the pyrimidine ring makes it a versatile compound in various applications .
Properties
IUPAC Name |
6-amino-3-methyl-1,4-dihydropyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFRYBLBZIXLJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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